

physicochemical properties of 6-Methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methylpyrimidine-4-carboxylic acid

Cat. No.: B143183

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **6-Methylpyrimidine-4-carboxylic Acid**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of **6-Methylpyrimidine-4-carboxylic acid** (CAS No: 138538-42-8). Due to a lack of experimentally determined data in publicly available literature, this guide combines established identification data with computationally predicted values for key physical and chemical characteristics. It also outlines standard experimental protocols for the determination of these properties.

Core Compound Properties

6-Methylpyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group and a carboxylic acid group. Its structure is fundamental to its chemical behavior, influencing properties such as acidity, solubility, and potential biological interactions.

Table 1: Summary of Physicochemical Properties for **6-Methylpyrimidine-4-carboxylic acid**

Property	Value	Source / Method
IUPAC Name	6-methylpyrimidine-4-carboxylic acid	-
CAS Number	138538-42-8	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1] [2]
Molecular Weight	138.12 g/mol	[1]
Physical Appearance	Solid (predicted)	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
pKa (acidic)	3.25 ± 0.10	Prediction
logP (Octanol/Water)	0.55 ± 0.25	Prediction
Water Solubility	13.9 g/L at 25°C	Prediction

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Experimental Protocols for Property Determination

The following sections detail standard laboratory methodologies for determining the principal physicochemical properties of a solid organic compound like **6-Methylpyrimidine-4-carboxylic acid**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a crystalline solid's purity.[\[6\]](#) A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.[\[7\]](#)

Methodology:

- Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder.[\[8\]](#)[\[9\]](#) The tube is then

inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.[8][10]

- **Apparatus Setup:** The packed capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[7]
- **Heating:** The sample is heated rapidly to approximately 20°C below the expected melting point. The heating rate is then reduced to a slow and constant 1-2°C per minute to ensure thermal equilibrium.[7][8]
- **Observation and Recording:** The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[7][8] For accuracy, the determination should be repeated at least twice with fresh samples.[7]

pKa Determination (Potentiometric Titration)

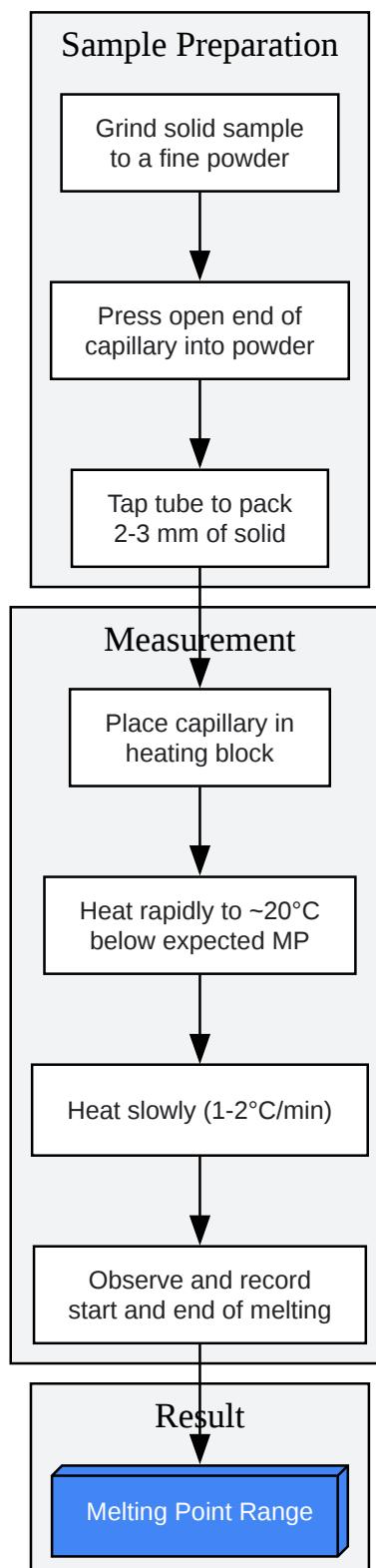
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) by measuring pH changes in a solution during titration with a standard acid or base.[11][12]

Methodology:

- **Solution Preparation:** A sample solution of the compound (e.g., 1 mM) is prepared in purified water or a suitable co-solvent if solubility is low.[11][12] The ionic strength of the solution is kept constant by adding a neutral salt like 0.15 M KCl.[11][12] Standardized titrant solutions (0.1 M NaOH for an acidic compound) are prepared.[11][12]
- **Apparatus Calibration:** The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[11][12]
- **Titration Procedure:** The sample solution is placed in a jacketed vessel on a magnetic stirrer to maintain constant temperature. The calibrated pH electrode is immersed in the solution. [11][12] The solution is titrated by adding small, precise increments of the standard NaOH solution. After each addition, the solution is allowed to equilibrate, and the pH is recorded. [11][12]

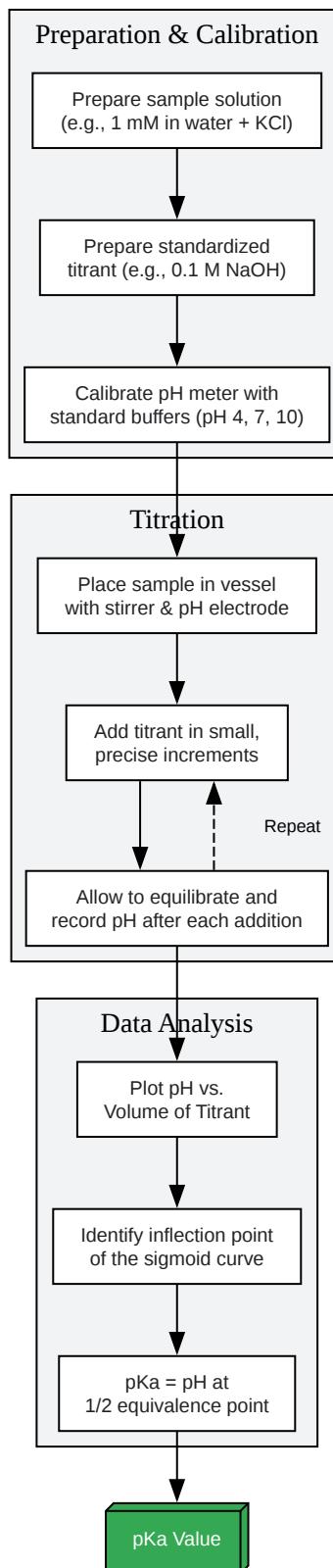
- Data Analysis: The recorded pH values are plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the acid is 50% dissociated.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

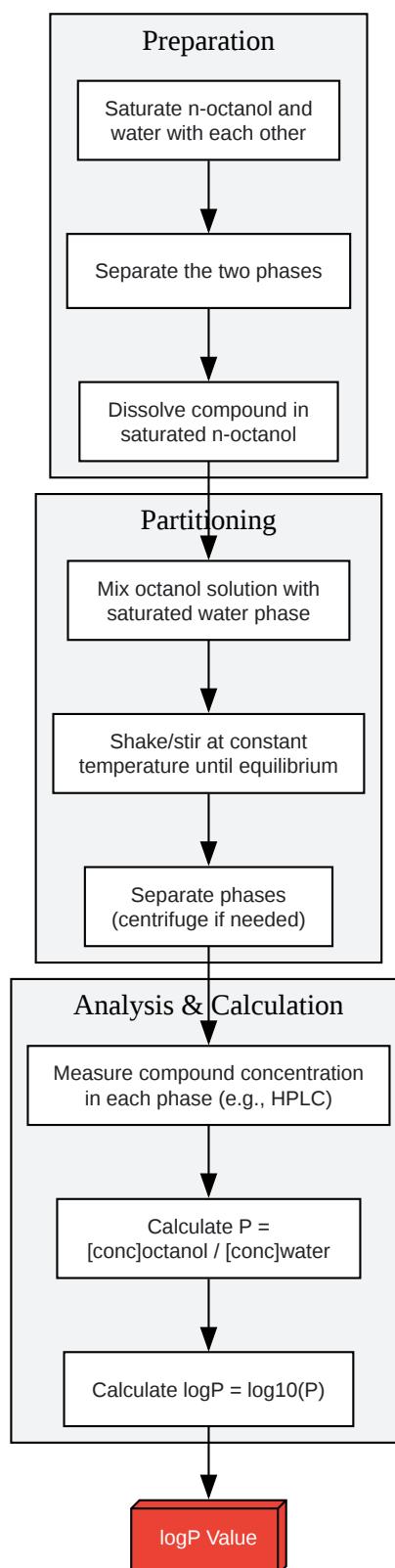

The shake-flask method is the traditional and standard technique for the experimental determination of logP, a measure of a compound's lipophilicity.

Methodology:

- Phase Saturation: Equal volumes of n-octanol and pH-buffered water (e.g., pH 7.4 phosphate buffer) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
- Sample Preparation: A known mass of the compound is dissolved in the saturated n-octanol to create a stock solution.
- Partitioning: A precise volume of the stock solution is added to a separation vessel containing a known volume of the saturated water phase. The vessel is sealed and agitated (e.g., by shaking or stirring) at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours).
- Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate this process.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.


Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa Determination via Potentiometric Titration.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acdlabs.com [acdlabs.com]
- 2. 70345-38-9 | 4,6-Dimethylpyrimidin-5-ol | Alcohols | Ambeed.com [ambeed.com]
- 3. scbt.com [scbt.com]
- 4. 6630-66-6|2-Amino-6-methylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS:138538-42-8, 6-甲基嘧啶-4-羧酸-毕得医药 [bidepharm.com]
- 7. 16490-02-1 | Pyrimidine-4,6-dicarboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 8. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 9. 138538-42-8[6-Methylpyrimidine-4-carboxylic acid 97%]- Jizhi Biochemical [acmec.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- To cite this document: BenchChem. [physicochemical properties of 6-Methylpyrimidine-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b143183#physicochemical-properties-of-6-methylpyrimidine-4-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com